BCR-ABL Kinase Inhibition: A Defined Potency Profile Distinct from First-Line Therapeutics
In a cellular proliferation assay using mouse BA/F3 cells expressing BCR-ABL, N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide exhibits an IC50 of 435 nM [1]. For comparison, the first-line therapeutic imatinib, assayed under comparable conditions in Ba/F3 cells expressing wild-type BCR-ABL, has a reported IC50 of 90 nM (0.09 µM) [2]. This indicates that while the compound possesses inherent BCR-ABL inhibitory activity, it is approximately 5-fold less potent than imatinib, positioning it as a viable starting scaffold for medicinal chemistry optimization rather than a direct clinical candidate.
| Evidence Dimension | Inhibition of BCR-ABL-dependent cell proliferation |
|---|---|
| Target Compound Data | IC50 = 435 nM |
| Comparator Or Baseline | Imatinib (STI571): IC50 = 90 nM (0.09 µM) |
| Quantified Difference | Target compound is 4.8-fold less potent (higher IC50) |
| Conditions | Mouse BA/F3 cells expressing BCR-ABL (wild-type), 48 h incubation, MTT cell proliferation assay |
Why This Matters
This quantifiable potency difference defines the compound's utility as an early-stage lead or a tool compound for understanding structure-activity relationships (SAR) in BCR-ABL kinase inhibition, rather than as a substitute for established clinical inhibitors.
- [1] BindingDB. Entry BDBM50462187 (CHEMBL4242050). Inhibition of BCR-ABL expressed in mouse BA/F3 cells assessed as reduction in cell proliferation after 48 h by MTT assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462187 View Source
- [2] PMC Table 2. Comparison of the IC50 values of TKIs and HP-β-CyD in Ba/F3 BCR-ABLWT and Ba/F3 BCR-ABLT315I cells. Data for Imatinib: 0.09 ± 0.09 µM. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6639244/table/T2/ View Source
